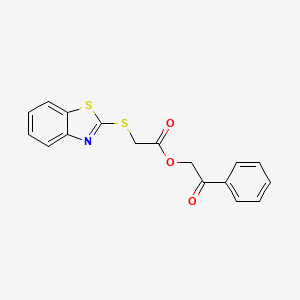

2-oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate is a compound of interest due to its unique structure and potential chemical and biological applications. The synthesis and investigation of its properties contribute to the understanding of its reactivity and potential utility in various chemical contexts.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves the cleavage of carbon-sulfur bonds in basic medium, utilizing precursors such as phenacyl bromide and α-chloroacetone. Such processes yield compounds like 2-(benzothiazol-2-ylthio)-1-phenylethanone through reactions that highlight the versatility of benzothiazole scaffolds in synthesis (Al-Omran & El-Khair, 2014).

Molecular Structure Analysis

The structure of synthesized compounds is often confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, MS spectra, and X-ray crystallography. These methods provide detailed insights into the molecular architecture and the spatial arrangement of atoms within the compound, showcasing the compound's complexity and the precision required for its characterization.

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For instance, the treatment of 2-(acetonylthio)benzothiazole with malononitrile and elemental sulfur affords derivatives of 2-amino-3-cyanothiophene, demonstrating the compound's reactivity and potential for generating heterocyclic compounds with interesting properties.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystallinity, can be influenced by the molecular structure and the nature of substituents on the benzothiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and potential use in material science.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards various reagents, and the ability to undergo specific chemical transformations, are pivotal in defining the utility of benzothiazole derivatives in synthesis and chemical research. For instance, the determination of pKa values of benzothiazole acetamide derivatives offers insights into their acid-base behavior, which is essential for predicting their reactivity in different chemical environments (Duran & Canbaz, 2013).

作用機序

Target of Action

The primary target of 2-oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors .

Mode of Action

This compound interacts with its target by inhibiting the quorum sensing pathways, specifically the LasB system . In the LasB system, it has shown to have an IC50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The primary result of the compound’s action is the inhibition of quorum sensing pathways, specifically the LasB system . This leads to a disruption in bacterial cell-cell communication and behaviors such as biofilm formation, virulence production, and other pathogenesis . It also shows moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa , suggesting that it maintains its activity under these conditions.

特性

IUPAC Name |

phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCHAKAJUHFASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)

![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)

![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)

![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)

![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)

![methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)